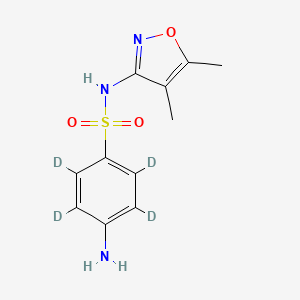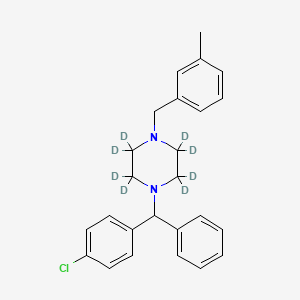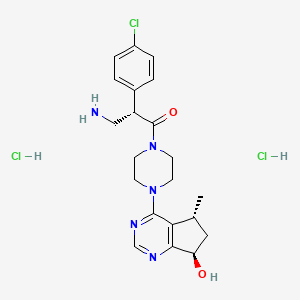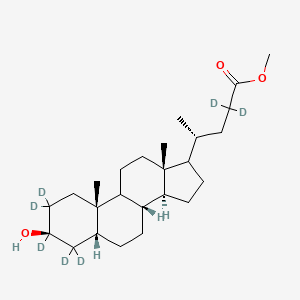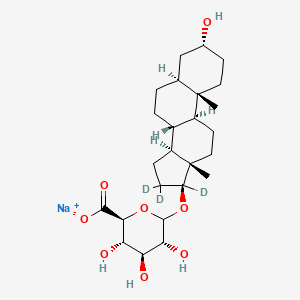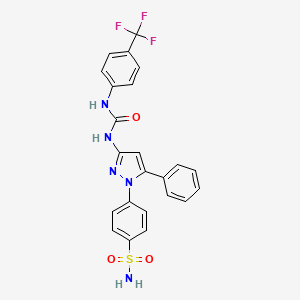
Cdk7/12-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7/12-IN-1 is a selective inhibitor of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcriptional control. Inhibitors targeting these kinases have shown promise in cancer therapy due to their ability to disrupt the proliferation of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7/12-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry, automated synthesis, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Cdk7/12-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity.
Aplicaciones Científicas De Investigación
Cdk7/12-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a tool to study the role of cyclin-dependent kinases in various chemical processes.
Biology: It helps in understanding the regulation of the cell cycle and transcriptional control in biological systems.
Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in cancers with dysregulated cyclin-dependent kinase activity.
Industry: The compound is used in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
Cdk7/12-IN-1 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. These kinases are involved in the phosphorylation of key proteins that regulate the cell cycle and transcription. By inhibiting these kinases, this compound disrupts the progression of the cell cycle and transcriptional processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
ICEC0942 (CT7001): Another selective inhibitor of cyclin-dependent kinase 7, currently in clinical trials.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor with demonstrated anticancer activity.
SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical development.
LY3405105: A selective cyclin-dependent kinase 7 inhibitor with promising preclinical results.
Uniqueness
Cdk7/12-IN-1 is unique due to its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 12, providing a broader spectrum of activity compared to inhibitors targeting only cyclin-dependent kinase 7. This dual inhibition may offer enhanced therapeutic potential, particularly in cancers with complex dysregulation of cyclin-dependent kinases.
Propiedades
Fórmula molecular |
C25H34N8O |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(3R,4R)-4-[[[7-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C25H34N8O/c1-15(2)19-12-29-33-23(28-13-20-17(4)30-24-9-16(3)6-8-32(20)24)10-22(31-25(19)33)27-11-18-5-7-26-14-21(18)34/h6,8-10,12,15,18,21,26,28,34H,5,7,11,13-14H2,1-4H3,(H,27,31)/t18-,21+/m1/s1 |
Clave InChI |
IHXKZRXUGKSPTO-NQIIRXRSSA-N |
SMILES isomérico |
CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NC[C@H]5CCNC[C@@H]5O)C |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NCC5CCNCC5O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


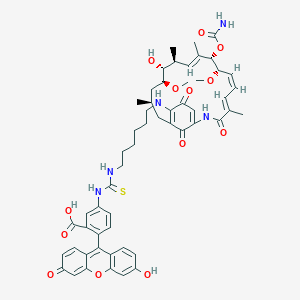
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
